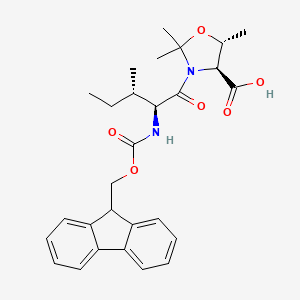

Fmoc-Ile-Thr(Psime,Mepro)-OH

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4S,5R)-3-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O6/c1-6-16(2)23(25(31)30-24(26(32)33)17(3)36-28(30,4)5)29-27(34)35-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,16-17,22-24H,6,15H2,1-5H3,(H,29,34)(H,32,33)/t16-,17+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZNSFSVZJYPRMN-OOADCZFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1C(C(OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1[C@@H]([C@H](OC1(C)C)C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of Fmoc-Ile-Thr(Psime,Mepro)-OH

An In-depth Technical Guide to the Chemical Properties and Application of Fmoc-Ile-Thr(ΨMe,MePro)-OH

Executive Summary

Fmoc-Ile-Thr(ΨMe,MePro)-OH is a cornerstone of modern solid-phase peptide synthesis (SPPS), specifically engineered to resolve the critical issue of peptide aggregation.[1][2] As a pseudoproline dipeptide, it incorporates a reversibly protected oxazolidine ring on the threonine residue, which introduces a temporary "kink" in the elongating peptide backbone.[1][3] This conformational disruption effectively inhibits the inter-chain hydrogen bonding responsible for β-sheet formation, a primary driver of aggregation.[4][5] The result is a significant enhancement in the solvation of the peptide-resin complex, leading to more efficient coupling reactions, markedly improved yields, and higher purity of crude products.[6] This guide provides a comprehensive examination of the chemical properties, mechanism of action, and field-proven protocols for the application of Fmoc-Ile-Thr(ΨMe,MePro)-OH, intended for researchers, chemists, and professionals in drug development who seek to synthesize challenging, aggregation-prone peptide sequences with greater success.

The Foundational Challenge: Peptide Aggregation in SPPS

In the landscape of Fmoc-based solid-phase peptide synthesis, the aggregation of the growing peptide chain on the solid support remains a formidable obstacle.[4] This phenomenon is particularly prevalent in sequences rich in hydrophobic residues or those predisposed to forming stable secondary structures, most notably β-sheets.[1][7] Inter-chain aggregation physically obstructs the N-terminal amine, rendering it inaccessible for subsequent acylation steps. This steric hindrance leads to a cascade of synthetic failures, including:

-

Incomplete Coupling: The incoming activated amino acid cannot efficiently react with the shielded N-terminus.

-

Low Yields: The final product is contaminated with deletion sequences, significantly reducing the overall yield of the target full-length peptide.[1]

-

Difficult Purification: The crude product is a complex mixture of closely related impurities that are challenging to resolve via standard reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

Fmoc-Ile-Thr(ΨMe,MePro)-OH was developed as a direct and robust solution to mitigate these intrinsic challenges.

A Dipeptide Solution: Structure and Core Properties of Fmoc-Ile-Thr(ΨMe,MePro)-OH

Fmoc-Ile-Thr(ΨMe,MePro)-OH is a pre-formed dipeptide building block where the threonine (Thr) residue has been chemically modified.[3][8] The side-chain hydroxyl group and the α-amino group of threonine react with acetone to form a 2,2,5-trimethyloxazolidine ring, a proline-like heterocycle.[2][9] This structure is the "pseudoproline" (ΨPro) moiety. The N-terminus of the preceding isoleucine (Ile) residue is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.

The decision to utilize a pre-formed dipeptide is a critical aspect of its design. The nitrogen atom within the oxazolidine ring is sterically hindered and less nucleophilic, making the direct coupling of an amino acid onto a resin-bound pseudoproline residue inefficient. By incorporating the Ile-Thr(ΨMe,MePro) unit in a single coupling step, this kinetic barrier is circumvented, improving synthetic efficiency.

Physicochemical Data

The essential chemical and physical properties of Fmoc-Ile-Thr(ΨMe,MePro)-OH are summarized below, providing a crucial reference for experimental design and handling.

| Property | Value | Reference(s) |

| CAS Number | 957780-52-8 | [7][10][11] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [7][10][11] |

| Molecular Weight | 494.58 g/mol | [7][10][11] |

| Appearance | White to off-white powder | [7][10][11] |

| Purity (Typical) | ≥97% (HPLC) | [7][11] |

| Solubility | Soluble in common SPPS solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |

| Storage Conditions | 2-8°C, desiccated | [11] |

| Full Chemical Name | (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid | [7] |

Mechanism of Action: Engineering Backbone Conformation

The efficacy of Fmoc-Ile-Thr(ΨMe,MePro)-OH is rooted in its ability to enforce a specific, non-aggregating conformation on the peptide backbone. This is achieved through a principle of conformational disruption.

The five-membered oxazolidine ring is sterically constrained, much like the pyrrolidine ring of a natural proline residue. This constraint forces the preceding peptide bond—in this case, the Isoleucine-Threonine(ΨMe,MePro) bond—to favor a cis-amide conformation over the more common trans isomer.[2][3] This induced cis bond introduces a significant "kink" into the linear structure of the peptide chain, disrupting the planar, extended backbone geometry required for the formation of intermolecular β-sheets.[5][8] By breaking the periodicity of inter-chain hydrogen bonding, the primary cause of aggregation is eliminated at its source.[4] This mechanism enhances the solvation of the entire peptide-resin matrix, ensuring the N-terminus remains exposed and reactive for subsequent synthetic cycles.[1][9]

Experimental Protocols and Practical Application

The true value of a synthetic tool lies in its reliable and reproducible application. The following protocols are designed to provide a robust framework for the incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH into peptide sequences.

Protocol: Dipeptide Incorporation in Fmoc SPPS

This protocol outlines the manual coupling of the dipeptide on a standard 0.1 mmol synthesis scale. The principles are directly translatable to automated synthesizers.

Rationale: The protocol employs a pre-activation step with a standard carbodiimide or phosphonium/uronium salt coupling reagent (e.g., HBTU, HATU) and a non-nucleophilic base (DIPEA). This converts the carboxylic acid of the dipeptide into a highly reactive ester, ensuring a rapid and efficient acylation of the resin-bound N-terminal amine. The use of 1.5 to 3 equivalents of the dipeptide and coupling reagents drives the reaction to completion.

Methodology:

-

Resin Preparation: Swell the appropriate solid support (e.g., 0.1 mmol of Rink Amide resin) in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin to remove residual piperidine and by-products. A typical wash cycle is: DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. The test should be positive (blue color).

-

Dipeptide Coupling: a. In a separate vial, dissolve Fmoc-Ile-Thr(ΨMe,MePro)-OH (1.5-3 eq.), HBTU (1.5-3 eq.), and DIPEA (3-6 eq.) in a minimal volume of DMF. b. Allow this activation mixture to pre-activate for 2-5 minutes. c. Add the activated mixture to the washed, deprotected resin. d. Agitate the reaction vessel for 1-4 hours at room temperature.

-

Monitoring and Washing: a. Upon completion, perform a Kaiser test to confirm the absence of free amines (negative result). b. Wash the resin as described in step 3.

-

Chain Elongation: Proceed to the next cycle of Fmoc deprotection and coupling for the subsequent amino acid in the sequence.

Protocol: Final Cleavage and Pseudoproline Ring Opening

Rationale: The oxazolidine ring of the pseudoproline is designed to be stable throughout the SPPS cycles but labile to the strong acidic conditions used for final cleavage.[10] A standard TFA-based cocktail simultaneously cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), and hydrolyzes the oxazolidine ring to regenerate the native threonine residue.

Methodology:

-

Resin Preparation: After the final synthesis cycle, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

-

Cleavage: Treat the dried resin with a standard cleavage cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, v/v/v), for 2-3 hours at room temperature. TIS and water act as scavengers to protect sensitive residues from reactive carbocations generated during deprotection.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Isolation and Purification: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide and proceed with purification by RP-HPLC.

-

Validation: Confirm the identity and purity of the final product using LC-MS to verify the correct mass, which should correspond to the peptide containing the native Ile-Thr sequence.[9]

Strategic Advantages in Advanced Peptide Synthesis

The incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH provides a distinct strategic advantage, enabling the synthesis of peptides that are otherwise inaccessible or extremely difficult to produce.[6]

-

Synthesis of "Difficult" Peptides: It has been instrumental in the successful synthesis of highly aggregation-prone peptides like human Amylin (hAmylin), where standard Fmoc methods yielded only trace amounts of the desired product.[9][12]

-

Long Peptides and Small Proteins: By preventing aggregation in sequences over 40 amino acids, it facilitates the synthesis of small proteins and large peptide domains.[9] The synthesis of the 68-amino-acid chemokine RANTES was made efficient through the use of pseudoproline dipeptides.[9]

-

Cyclic Peptides: The backbone "kink" can pre-organize a linear peptide into a conformation that is favorable for macrocyclization, often increasing cyclization yields and reaction rates.[8][9][13]

-

Fragment Condensation: Peptides can be cleaved from hyper-acid-sensitive resins (e.g., 2-chlorotrityl) with the pseudoproline moiety intact using dilute acid (e.g., 1% TFA).[6][8] These protected fragments exhibit markedly improved solubility, which is highly advantageous for their purification and subsequent use in solution-phase fragment condensation.[6][8]

Conclusion

Fmoc-Ile-Thr(ΨMe,MePro)-OH is more than a mere building block; it is an enabling technology in the field of peptide chemistry. Its mechanism of action, rooted in the principles of conformational chemistry, provides a robust and predictable method for disrupting peptide aggregation during SPPS. By improving coupling efficiencies, yields, and purities, this dipeptide expands the scope of accessible synthetic targets, empowering researchers in drug discovery and the life sciences to pursue complex and therapeutically relevant peptides with a much higher probability of success.

References

-

Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

-

The role of pseudo-proline dipeptides. (2025, August 13). Retrieved from [Link]

-

Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]

-

Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

-

Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693-6. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Pseudoproline Dipeptides. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pseudoproline - Wikipedia [en.wikipedia.org]

- 3. bachem.com [bachem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The role of pseudo-proline dipeptides [gtpeptide.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-Ile-Thr(Psime,Mepro)-OH: Averting Aggregation in Solid-Phase Peptide Synthesis

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research and therapeutic development. However, the intrinsic propensity of certain peptide sequences to aggregate during synthesis remains a significant bottleneck, leading to diminished yields, challenging purifications, and, in some cases, complete synthesis failure. This guide provides an in-depth technical overview of Fmoc-Ile-Thr(Psime,Mepro)-OH, a pseudoproline dipeptide designed to mitigate these challenges. We will delve into the mechanistic underpinnings of its function as a "structure breaker," provide detailed experimental protocols for its application, and present comparative data underscoring its efficacy in the synthesis of "difficult" sequences. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the success rate of their solid-phase peptide syntheses.

The Challenge of Peptide Aggregation in SPPS

During SPPS, the iterative addition of amino acids to a growing peptide chain anchored to a solid support can be hampered by the formation of secondary structures, most notably β-sheets. This intermolecular aggregation can render the N-terminal amine of the growing peptide chain inaccessible for subsequent coupling reactions, leading to incomplete acylation and the accumulation of deletion sequences.[1][2] Peptides rich in hydrophobic residues are particularly susceptible to this phenomenon. The consequences of on-resin aggregation are manifold, including reduced crude peptide yield and purity, and complex purification profiles that can significantly increase the time and cost of obtaining the desired product.

This compound: A Strategic Solution

This compound is a specialized dipeptide building block designed to disrupt the formation of these problematic secondary structures.[3] It is a member of the pseudoproline dipeptide family, which are derivatives of serine or threonine where the side-chain hydroxyl group is cyclized onto the backbone amide nitrogen, forming a temporary oxazolidine ring.[4][5] This modification is the cornerstone of its structure-breaking capabilities.

Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 957780-52-8 | [6][7] |

| Molecular Formula | C₂₈H₃₄N₂O₆ | [6][8] |

| Molecular Weight | 494.58 g/mol | [6][7] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in DMF, NMP | [4] |

| Storage | 2-8°C |

Mechanism of Action: The "Kink" Inducer

The primary function of this compound is to act as a temporary "structure-breaker" during peptide synthesis.[1] By introducing a bend or "kink" into the peptide backbone, it effectively disrupts the inter-chain hydrogen bonding responsible for β-sheet formation.[4][5] This is achieved through a fundamental conformational change in the peptide backbone.

The oxazolidine ring of the pseudoproline moiety favors a cis-amide bond conformation over the more common trans conformation.[4] This steric constraint disrupts the planarity of the peptide backbone, preventing the alignment required for β-sheet aggregation.[9] The enhanced solvation of the growing peptide chain that results from this disruption leads to improved accessibility of the N-terminus for the incoming activated amino acid, thereby promoting more efficient coupling reactions.[4]

The pseudoproline modification is temporary and is readily cleaved under standard trifluoroacetic acid (TFA)-based cleavage conditions, regenerating the native threonine residue in the final peptide.[5]

Figure 1: Mechanism of aggregation disruption by pseudoproline dipeptides.

Quantitative Impact on Synthesis Outcomes

The incorporation of this compound and other pseudoproline dipeptides has a demonstrably positive impact on the synthesis of "difficult" peptides. While the exact improvement is sequence-dependent, case studies on notoriously aggregation-prone peptides provide compelling evidence.

Case Study: Human Amylin (hIAPP)

Human Amylin is a 37-residue peptide that is highly prone to aggregation and is challenging to synthesize using standard Fmoc-SPPS protocols.[10][11]

| Synthesis Strategy | Crude Product Yield | Crude Product Purity (Qualitative) | Reference |

| Standard Fmoc-amino acids | Traces | Very Low (multiple deletion sequences) | [11] |

| With pseudoproline dipeptides | High | High (major peak corresponding to the desired product) | [11] |

Case Study: C-terminal Fragment of Human Calcitonin Gene-Related Peptide (hCGRP)

The C-terminal fragment of hCGRP is another example of a sequence that is difficult to synthesize due to aggregation.[12]

| Synthesis Strategy | Crude Product Yield | Crude Product Purity (Qualitative via HPLC) | Reference |

| Standard Fmoc-amino acids | ~50% | Low (multiple impurity peaks) | [12] |

| With Fmoc-Leu-Ser(ΨMe,Mepro)-OH and Fmoc-Gly-Ser(ΨMe,Mepro)-OH | ~85% | High (major peak corresponding to the desired product) | [12] |

Experimental Protocols

The following is a detailed, step-by-step methodology for the incorporation of this compound in the manual SPPS of a challenging peptide sequence.

Materials

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, peptide synthesis grade

-

N,N-Diisopropylethylamine (DIPEA)

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane (TIS))

-

Cold diethyl ether

SPPS Workflow

Figure 2: General workflow for SPPS with a pseudoproline dipeptide.

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.[1]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF twice for 10 minutes each.[1]

-

Washing: Thoroughly wash the resin with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.[1]

-

Amino Acid Coupling (Standard): For standard amino acid couplings, pre-activate the Fmoc-amino acid (3-5 equivalents) with DIC (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF for 5-10 minutes. Add the activated mixture to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction, which may require a second coupling.

-

Incorporation of this compound:

-

At the desired position in the sequence, pre-activate this compound (1.5-3 equivalents) with DIC (1.5-3 equivalents) and OxymaPure® (1.5-3 equivalents) in DMF for 5-10 minutes.[1]

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling to proceed for 1-4 hours.[1]

-

Note on Monitoring: The Kaiser test may give a false negative or a reddish-brown color with the secondary amine of the pseudoproline. The TNBS (trinitrobenzenesulfonic acid) test can be used as an alternative for detecting primary amines.

-

-

Chain Elongation: Continue the synthesis by repeating steps 2-6 for each subsequent amino acid.

-

Final Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. The choice of scavengers in the cocktail should be tailored to the peptide sequence.[13][14]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold diethyl ether.

-

-

Purification and Analysis:

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and analytical RP-HPLC.

-

Troubleshooting and Best Practices

-

Placement of the Pseudoproline Dipeptide: For optimal results, place the pseudoproline dipeptide just before a hydrophobic cluster of amino acids. A spacing of at least 2 amino acid residues between a pseudoproline and a native proline, or between two pseudoproline units, is recommended.[4]

-

Double Coupling: Due to the steric bulk of the oxazolidine ring, a double coupling strategy for the pseudoproline dipeptide may be necessary to drive the reaction to completion, especially for particularly difficult sequences.

-

Side Reactions: While generally stable, prolonged exposure to harsh conditions or elevated temperatures can potentially lead to side reactions. Monitor the synthesis closely, especially when using microwave-assisted protocols.[15]

-

Incomplete Cleavage: Ensure sufficient cleavage time (2-3 hours) to allow for complete removal of the oxazolidine ring and regeneration of the native threonine residue.

Conclusion

This compound and other pseudoproline dipeptides are invaluable tools in the arsenal of the peptide chemist. By temporarily introducing a conformational "kink" in the growing peptide chain, they effectively disrupt on-resin aggregation, leading to significant improvements in crude peptide purity and overall yield. The strategic incorporation of these building blocks can transform a "difficult" synthesis into a manageable and successful endeavor, thereby accelerating research and development in peptide-based therapeutics and diagnostics.

References

-

Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Zarándi, M., et al. (2007). Synthesis of Aβ[1-42] and its derivatives with improved efficiency. Journal of Peptide Science, 13(4), 258-264.

-

Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

-

while true do;. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

- Abedini, A., & Raleigh, D. P. (2005). Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide. Organic Letters, 7(4), 693–696.

- Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.

- Mutter, M., et al. (1995). Pseudo-prolines in peptide synthesis: Direct insertion of serine-and threonine-derived oxazolidines in dipeptides. Tetrahedron Letters, 36(22), 3847-3848.

-

Chad's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link]

-

LornaJane. (2011). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

-

Graphviz. (2024). DOT Language. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Ile-Thr(ψ Me,Me pro)-OH [957780-52-8]. Retrieved from [Link]

-

The Coding Train. (2021). Graphviz tutorial. YouTube. Retrieved from [Link]

-

CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

- De Luca, S., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science.

- Das, S., et al. (2014). Reversal of Aggregation Using β-Breaker Dipeptide Containing Peptides: Application to Aβ(1–40) Self-Assembly and Its Inhibition. ACS Chemical Neuroscience, 5(8), 649–660.

- Google Patents. (n.d.). WO2015028599A1 - Cleavage of synthetic peptides.

- Toniolo, C., et al. (2003). Disruption of the beta-sheet structure of a protected pentapeptide, related to the beta-amyloid sequence 17-21, induced by a single, helicogenic C(alpha)-tetrasubstituted alpha-amino acid. Journal of Peptide Science, 9(7), 461-466.

-

5Z.com. (n.d.). Fmoc Solid-Phase Peptide Synthesis of Human α-Calcitonin Gene-Related Peptide and Two Fluorescent Analogs. Retrieved from [Link]

-

Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved from [Link]

- Morris, H. R., et al. (1985). Isolation and characterization of human calcitonin gene-related peptide.

-

GitHub. (n.d.). seflless/diagrams. Retrieved from [Link]

-

YouTube. (2020). Create Complex Graphs with GraphViz. Retrieved from [Link]

-

GenScript. (n.d.). Calcitonin Gene Related Peptide (CGRP) II, human. Retrieved from [Link]

-

YouTube. (2020). Create Complex Graphs with GraphViz. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound Novabiochem 957780-52-8 [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 6. This compound Novabiochem 957780-52-8 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. bachem.com [bachem.com]

- 11. Incorporation of pseudoproline derivatives allows the facile synthesis of human IAPP, a highly amyloidogenic and aggregation-prone polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Fmoc-Ile-Thr(ΨMe,MePro)-OH: Mastering the Synthesis of Hydrophobic Peptides

For researchers, medicinal chemists, and drug development professionals, the synthesis of peptides is a foundational yet often challenging endeavor. Sequences rich in hydrophobic amino acids are notoriously difficult, frequently plagued by poor solubility and on-resin aggregation that can derail a synthesis entirely.[1][2] This guide provides an in-depth technical overview of a powerful tool designed to overcome these obstacles: Fmoc-Ile-Thr(ΨMe,MePro)-OH , a pseudoproline dipeptide that serves as a cornerstone for the successful assembly of complex, hydrophobic peptides.[3][4]

The Core Challenge: Aggregation in Hydrophobic Peptide Synthesis

In standard Fmoc-based solid-phase peptide synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin.[][6] For sequences containing a high number of hydrophobic or β-branched amino acids (Val, Ile, Leu, Phe), the elongating chains have a strong propensity to interact with one another through non-covalent forces, primarily interchain hydrogen bonding.[1][7] This leads to the formation of stable secondary structures, most commonly β-sheets.[3][4]

This on-resin aggregation is the primary antagonist in the synthesis of "difficult sequences" and manifests in several critical problems:[8][9]

-

Poor Solvation: The aggregated peptide-resin matrix becomes poorly solvated by standard SPPS solvents like DMF or NMP.[1][8]

-

Incomplete Reactions: The collapsed, aggregated state physically blocks reagent access to the N-terminal amine of the growing chain. This leads to failed or incomplete coupling and deprotection steps.[3][9]

-

Low Yields and Purity: Incomplete reactions result in a cascade of deletion sequences and truncated byproducts, leading to significantly lower yields of the desired full-length peptide and creating a complex mixture that is arduous to purify.[3][4]

Traditional methods to combat this, such as using chaotropic salts, elevated temperatures, or specialized solvent mixtures, can provide some benefit but often come with their own drawbacks, including the risk of side reactions like racemization.[9][10]

The Solution: Structure-Disrupting Pseudoproline Dipeptides

To proactively prevent aggregation, a more elegant solution was developed: the incorporation of pseudoproline dipeptides.[11][12] These are specialized building blocks derived from serine (Ser), threonine (Thr), or cysteine (Cys) where the side chain is reversibly cyclized to form an oxazolidine or thiazolidine ring.[13][14] This modification temporarily introduces a proline-like "kink" into the peptide backbone.[14][15]

Fmoc-Ile-Thr(ΨMe,MePro)-OH is a pre-formed dipeptide where the threonine residue has been converted into a 2,2,5-trimethyloxazolidine.[3] It is specifically designed to be substituted for an Ile-Thr sequence within a peptide, acting as a potent "structure-breaker."[3]

Mechanism of Action: A Proline-Mimic Strategy

The efficacy of Fmoc-Ile-Thr(ΨMe,MePro)-OH stems from its ability to enforce a specific backbone conformation.

-

Induction of a 'Kink': The five-membered oxazolidine ring restricts the rotational freedom of the peptide backbone, similar to a native proline residue.[15][16]

-

Cis-Amide Bond Formation: This steric constraint favors a cis-amide bond conformation between the Isoleucine and the modified Threonine.

-

Disruption of β-Sheets: The planarity required for the extensive hydrogen-bonding network of a β-sheet is broken by this cis-amide kink.[13][17]

-

Enhanced Solvation: By preventing inter-chain aggregation, the peptide chains remain better solvated and more accessible to reagents, dramatically improving the efficiency of both coupling and Fmoc-deprotection steps.[13][16]

The entire modification is temporary. The native threonine residue is fully regenerated during the final cleavage from the resin with standard trifluoroacetic acid (TFA)-based cocktails.[15][16]

Chemical Properties and Specifications

A summary of the key chemical identifiers and properties for Fmoc-Ile-Thr(ΨMe,MePro)-OH is provided below, offering a quick reference for researchers.[4]

| Property | Value |

| CAS Number | 957780-52-8 |

| Molecular Formula | C₂₈H₃₄N₂O₆ |

| Molecular Weight | 494.59 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | Typically ≥ 97% |

| Storage Conditions | 2-8°C or ≤ -4°C for long-term storage |

| Synonyms | Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-OH, (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid |

Experimental Protocols and Strategic Implementation

The incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH is straightforward and compatible with standard automated and manual SPPS workflows.[18] The key is that it must be incorporated as a pre-formed dipeptide unit. Direct coupling of an amino acid to the N-terminus of a resin-bound pseudoproline is highly inefficient due to the steric hindrance of the oxazolidine ring and the decreased nucleophilicity of the nitrogen atom.[11][14]

General Guidelines for Placement

Empirical data has led to the following guidelines for optimal results:[18]

-

Space pseudoproline dipeptides approximately 5-6 residues apart to effectively disrupt secondary structure formation.

-

Maintain a minimum separation of 2 residues between a pseudoproline and another pseudoproline or a native proline.

-

Strategically insert a pseudoproline just before a known hydrophobic or aggregation-prone region.

Detailed Protocol: Manual Dipeptide Coupling

This protocol provides a self-validating system for the efficient incorporation of Fmoc-Ile-Thr(ΨMe,MePro)-OH using standard coupling reagents.

Materials:

-

Fmoc-deprotected peptide-resin

-

Fmoc-Ile-Thr(ΨMe,MePro)-OH

-

Coupling Reagents (Choose one system):

-

System A (Uronium-based): HBTU or HATU

-

System B (Carbodiimide-based): DIC and OxymaPure

-

-

Base: Diisopropylethylamine (DIPEA)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection: 20% Piperidine in DMF

-

Washing: DMF, DCM

Workflow:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in your reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF (2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3) to remove all traces of piperidine and by-products.

-

Dipeptide Coupling (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Ile-Thr(ΨMe,MePro)-OH (1.5–3 eq.) and your chosen coupling activator in DMF.

-

For System A: Add HBTU/HATU (1.5–3 eq.).

-

For System B: Add OxymaPure (1.5–3 eq.).

-

-

Add DIPEA (3–6 eq.) to the activation mixture.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated mixture to the deprotected resin.

-

-

Reaction: Allow the coupling reaction to proceed for 1-4 hours at room temperature. The reaction can be monitored for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling).[3]

-

Washing: Once coupling is complete, wash the resin as described in step 3.

-

Chain Elongation: Continue the peptide synthesis by repeating the deprotection (Step 2) and coupling cycles for each subsequent amino acid.

-

Final Cleavage: After the full sequence is assembled, the peptide is cleaved from the resin using a standard TFA-based cocktail (e.g., TFA/water/TIS 95:2.5:2.5). This step simultaneously removes all acid-labile side-chain protecting groups and quantitatively converts the pseudoproline back into a native threonine residue, typically within 1-3 hours.[9][13]

Recommended Coupling Conditions Summary

The choice of coupling reagent is critical for success. The following table summarizes validated conditions.

| Coupling Reagent System | Dipeptide (eq.) | Activator (eq.) | Base (eq.) | Base Type | Typical Time | Notes |

| HBTU/DIPEA | 1.5 - 3 | 1.5 - 3 | 3 - 6 | DIPEA | 1 - 4 h | A robust, standard choice for many sequences.[3] |

| HATU/DIPEA | 1.5 - 3 | 1.5 - 3 | 3 - 6 | DIPEA | 1 - 2 h | Highly efficient; recommended for difficult couplings to minimize racemization risk.[16][19] |

| DIC/OxymaPure | 1.5 - 3 | 1.5 - 3 | N/A | N/A | 2 - 4 h | Excellent for minimizing racemization, especially for cysteine-containing sequences.[16] |

Conclusion: A Strategic Advantage in Peptide Synthesis

Fmoc-Ile-Thr(ΨMe,MePro)-OH is not merely another reagent; it is a strategic tool that fundamentally alters the landscape of a difficult synthesis. By proactively preventing the primary cause of failure—on-resin aggregation—it enables the reliable production of complex, hydrophobic peptides that would otherwise be inaccessible.[11][20] The incorporation of this pseudoproline dipeptide leads to demonstrably higher crude purity, improved yields, and simplified downstream purification.[18][20] For scientists and drug developers pushing the boundaries of peptide chemistry, mastering the application of this building block is a critical step toward success.

References

-

Wikipedia. (2023, May 27). Pseudoproline. Retrieved from [Link]

-

Urban, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 139. Retrieved from [Link]

-

GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

-

Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]

-

Urban, J., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]

-

AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides. Retrieved from [Link]

-

Merck Millipore. (n.d.). Pseudoproline Product Spotlight. Retrieved from [Link]

-

Various Authors. (2025, August 10). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. ResearchGate. Retrieved from [Link]

-

White, C. J., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(7), 1818–1821. Retrieved from [Link]

-

Muttenthaler, M., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(1), 8-24. Retrieved from [Link]

Sources

- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]

- 2. genscript.com [genscript.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 10. peptide.com [peptide.com]

- 11. Pseudoproline - Wikipedia [en.wikipedia.org]

- 12. merckmillipore.com [merckmillipore.com]

- 13. chempep.com [chempep.com]

- 14. bachem.com [bachem.com]

- 15. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. merckmillipore.com [merckmillipore.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Mitigating Beta-Sheet Formation in Peptide Synthesis: The Role of Fmoc-Ile-Thr(Psime,Mepro)-OH

Abstract

The aggregation of growing peptide chains, primarily through the formation of intermolecular β-sheet structures, remains a significant obstacle in solid-phase peptide synthesis (SPPS). This phenomenon leads to incomplete reactions, low yields, and challenging purifications, particularly for long or hydrophobic sequences. This technical guide provides an in-depth analysis of a powerful solution: the strategic incorporation of pseudoproline dipeptides, with a specific focus on Fmoc-Ile-Thr(Psime,Mepro)-OH . We will explore the underlying mechanism of action, provide detailed protocols for its application, and present a framework for quantitatively assessing its efficacy in preventing β-sheet-driven aggregation. This document is intended for researchers, chemists, and drug development professionals seeking to overcome the challenges of synthesizing "difficult sequences."

The Challenge: On-Resin Aggregation and Beta-Sheet Formation

During Fmoc-based SPPS, the elongating peptide chain is covalently attached to a solid support. As the chain grows, particularly through sequences containing hydrophobic or β-branched amino acids like Isoleucine (Ile), Valine, and Leucine, it can adopt stable secondary structures.[1] The most problematic of these is the β-sheet, where multiple peptide chains align and form a network of intermolecular hydrogen bonds.[2] This process leads to on-resin aggregation, causing the peptide-resin complex to collapse and become poorly solvated by synthesis solvents like DMF or NMP.[3][4]

The consequences of this aggregation are severe:

-

Reduced Coupling Efficiency: The N-terminus of the growing chain becomes sterically hindered and inaccessible to incoming activated amino acids, leading to incomplete coupling reactions and the formation of deletion sequences.[5]

-

Hindered Fmoc Deprotection: The piperidine base required for Fmoc removal cannot efficiently access the N-terminus, resulting in incomplete deprotection.

-

Low Yields and Purity: The final crude product is often a complex mixture of the target peptide and various truncated sequences, significantly complicating purification and reducing the overall yield.[6]

The Solution: Pseudoproline Dipeptides as "Structure Breakers"

To counteract aggregation, a class of specialized building blocks known as pseudoproline dipeptides was developed.[7] These are derivatives of Serine, Threonine, or Cysteine where the side-chain hydroxyl or thiol group is condensed with an aldehyde or ketone to form a temporary, five-membered oxazolidine or thiazolidine ring.[5][8] This modification creates a proline-like cyclic structure, hence the name "pseudoproline."[3]

The specific compound of interest, This compound , is a dipeptide where the Threonine residue has been reversibly protected as a dimethylated oxazolidine.[9] This building block is designed to replace an Isoleucine-Threonine motif within a problematic sequence.[10]

2.1. Mechanism of Action: A Molecular "Kink"

The power of this compound lies in its ability to induce a conformational "kink" in the peptide backbone.[2][11] The oxazolidine ring structure sterically favors a cis-amide bond between the Isoleucine and the modified Threonine residue, a stark contrast to the trans-amide bond typically found in linear peptides.[12][13]

This forced bend disrupts the planarity of the peptide backbone, making it structurally incompatible with the extended conformation required for intermolecular β-sheet formation.[12][14] By breaking the hydrogen bonding patterns that stabilize aggregates, the pseudoproline dipeptide ensures the growing peptide chain remains well-solvated and accessible for efficient subsequent coupling and deprotection steps.[5][13]

A critical feature of this technology is its reversibility. The oxazolidine ring is stable throughout the standard Fmoc-SPPS cycles but is cleanly cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, regenerating the native Threonine residue in the final peptide.[15]

Strategic Implementation in Solid-Phase Peptide Synthesis

The successful use of this compound requires thoughtful sequence analysis and adherence to established coupling protocols.

3.1. Guidelines for Placement

Empirical guidelines suggest optimal placement for maximum benefit:

-

Proximity to Hydrophobic Regions: Insert the pseudoproline dipeptide immediately before a known or predicted hydrophobic, aggregation-prone segment.[11]

-

Spacing: For long peptides, multiple pseudoproline dipeptides can be used. An optimal spacing of 5-6 residues between pseudoproline units or between a pseudoproline and a natural proline is recommended to maintain a disruptive effect throughout the chain.[6][11]

-

Avoid Proximity: There should be a minimum of two amino acids separating two pseudoproline dipeptides or a pseudoproline and a proline.[11]

3.2. Experimental Protocol: Incorporation into SPPS

The pseudoproline dipeptide is introduced using standard coupling methods, replacing the corresponding two individual amino acids.[6][16]

Objective: To incorporate this compound into a growing peptide chain on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound (3-5 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HBTU, HATU) (3-5 equivalents)

-

Activating Base (e.g., DIPEA, Hunig's base) (6-10 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Dichloromethane (DCM)

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Kaiser test or other ninhydrin-based test reagents

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group from the last coupled amino acid. Wash the resin thoroughly with DMF and DCM.

-

Activation of Pseudoproline Dipeptide:

-

Coupling Reaction:

-

Immediately add the activated dipeptide solution to the drained, deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 1-2 hours.[16]

-

-

Monitoring: Perform a Kaiser test to monitor the completion of the coupling.[2] A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be extended or repeated.

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF and DCM to remove excess reagents.

-

Continuation of Synthesis: Proceed with the standard Fmoc-SPPS cycles for the subsequent amino acids in the sequence.[2]

Self-Validating System: Quantifying the Efficacy

The effectiveness of incorporating this compound can be validated through both qualitative and quantitative measures. A direct comparison between a standard synthesis and a pseudoproline-assisted synthesis of the same "difficult sequence" provides compelling evidence.

4.1. Comparative Purity Analysis via HPLC

High-Performance Liquid Chromatography (HPLC) of the crude peptide product is the primary method for assessing synthesis quality.

| Synthesis Strategy | Expected HPLC Profile of Crude Product | Interpretation |

| Standard Fmoc-SPPS | Multiple peaks of low intensity, often with no discernible main product. Presence of many early-eluting peaks corresponding to deletion sequences. | Indicates significant on-resin aggregation, leading to incomplete couplings and a failed synthesis. |

| Pseudoproline-Assisted SPPS | A prominent major peak corresponding to the full-length target peptide. Significantly fewer and smaller impurity peaks. | Demonstrates that the pseudoproline dipeptide successfully disrupted aggregation, leading to efficient synthesis and a much cleaner crude product.[17] |

A study on the challenging amyloid beta-peptide (Aβ42) showed that while a standard synthesis yielded a crude product of 56% purity, the incorporation of pseudoprolines can be the determining factor in obtaining any usable product at all for many difficult sequences.[17]

4.2. Protocol: Thioflavin T (ThT) Aggregation Assay

To quantitatively measure the propensity of the final, purified peptides to form β-sheet aggregates in solution, the Thioflavin T (ThT) assay is a widely used and reliable method.[18] ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β structure of amyloid-like fibrils.[19]

Objective: To compare the in-solution aggregation kinetics of a peptide synthesized with and without pseudoproline assistance (after cleavage and purification, where the pseudoproline has reverted to a native Thr).

Materials:

-

Purified peptides (synthesized with and without the pseudoproline strategy)

-

Thioflavin T (ThT) stock solution (e.g., 500 µM in reaction buffer)[20]

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)[21]

-

Black, clear-bottom 96-well microplate[18]

-

Fluorescence plate reader with excitation at ~440-450 nm and emission detection at ~480-485 nm[18][21]

Procedure:

-

Sample Preparation: Prepare solutions of each purified peptide at the desired final concentration in the assay buffer.

-

Reaction Mixture: In the wells of the 96-well plate, combine the peptide solution and the ThT stock solution. A typical final concentration is 10-50 µM for the peptide and 10-25 µM for ThT.[2][21] Include control wells containing only buffer and ThT for background subtraction.[22]

-

Incubation and Measurement:

-

Place the sealed plate in the fluorescence reader, pre-set to a constant temperature (e.g., 37°C).[2]

-

Program the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) over a time course of several hours to days.[2] Orbital or intermittent shaking between reads can increase reproducibility.[19]

-

-

Data Analysis: Subtract the background fluorescence from the sample readings. Plot the fluorescence intensity versus time. A sigmoidal curve with a lag phase, an exponential growth phase, and a plateau is characteristic of amyloid fibril formation. A lower fluorescence signal and a longer lag time for the peptide synthesized with pseudoproline may indicate a more natively folded and less aggregation-prone product.

Conclusion

This compound and other pseudoproline dipeptides are indispensable tools in modern peptide chemistry.[6] By temporarily introducing a structure-disrupting kink in the peptide backbone, they directly counteract the primary cause of synthesis failure for difficult sequences: β-sheet-mediated aggregation.[2][5] This leads to remarkable improvements in coupling efficiency, crude product purity, and overall yield.[3][16] The strategic application of these reagents, coupled with robust analytical validation, empowers researchers to successfully synthesize complex peptides that were previously intractable, accelerating progress in drug discovery and biomedical research.

References

- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.

-

Wikipedia. (2023). Pseudoproline. Retrieved from [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. (2002). Synthesis of Peptides and Peptidomimetics.

- Senko, D., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(5), 665-671.

- Wöhr, T., et al. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(40), 9218–9227.

-

Aapptec Peptides. (2019). Pseudoproline Dipeptides. Retrieved from [Link]

- Merck Millipore. (n.d.). Pseudoproline Product Spotlight.

- White, C. J., et al. (2014). Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters, 16(6), 1772–1775.

- Merck. (2004). Novabiochem® Innovations 3/04: Synthesis design using pseudoproline dipeptides.

- Mukherjee, A., et al. (2022).

- Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.

- Bodin, N., et al. (2018). In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening. Journal of Visualized Experiments, (141), e58423.

- Kjaer, L., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2921.

- Lee, H. J. (2016). Thioflavin-T (ThT)

- BenchChem. (n.d.). Revolutionizing Hydrophobic Peptide Synthesis: A Technical Guide to Fmoc-Ile- Thr(Psi(Me,Me).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chempep.com [chempep.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. This compound Novabiochem 957780-52-8 [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Experimental procedures to investigate fibrillation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bio-protocol.org [bio-protocol.org]

- 20. jove.com [jove.com]

- 21. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 22. tandfonline.com [tandfonline.com]

Navigating "Difficult" Sequences: A Technical Guide to the Solubility and Stability of Fmoc-Ile-Thr(ΨMe,Mepro)-OH

Introduction: The Challenge of Peptide Aggregation in SPPS

In the realm of solid-phase peptide synthesis (SPPS), the assembly of "difficult sequences" represents a significant hurdle for researchers and drug development professionals. These sequences, often rich in hydrophobic residues, have a propensity to form stable secondary structures, most notably β-sheets, on the solid support. This intermolecular aggregation leads to a cascade of synthetic problems, including incomplete coupling reactions, low yields of the target peptide, and challenging purification of the crude product due to a heterogeneous mixture of deletion sequences.[1]

To overcome these challenges, the strategic incorporation of pseudoproline dipeptides has emerged as a transformative approach.[2][3] This in-depth technical guide focuses on a specific and highly effective pseudoproline dipeptide, Fmoc-Ile-Thr(ΨMe,Mepro)-OH , providing a comprehensive understanding of its solubility, stability, and optimal application in SPPS.

The "Structure-Breaker": Unveiling the Mechanism of Fmoc-Ile-Thr(ΨMe,Mepro)-OH

Fmoc-Ile-Thr(ΨMe,Mepro)-OH is a dipeptide derivative where the threonine residue has been reversibly protected as a 2,2-dimethyloxazolidine ring, a proline-like structure.[1][4] This modification is the cornerstone of its function as a "structure-breaker."[1] The core mechanism revolves around the introduction of a "kink" into the peptide backbone, which disrupts the formation of inter-chain hydrogen bonds responsible for β-sheet aggregation.[1][5][6]

The cyclic nature of the pseudoproline ring favors a cis-amide bond conformation with the preceding isoleucine residue, a stark contrast to the trans-amide bonds that dominate in β-sheets.[1][3] This conformational disruption enhances the solvation of the growing peptide chain, making the N-terminal amine more accessible for subsequent coupling reactions.[1][2]

Logical Flow: From Aggregation Problem to Pseudoproline Solution

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. Pseudoproline - Wikipedia [en.wikipedia.org]

- 4. Fmoc-Ile-Thr(psiMe,Mepro)-OH Novabiochem 957780-52-8 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]

A Technical Guide to Fmoc-Ile-Thr(ΨMe,Me-pro)-OH: A Key Enabling Reagent in Peptide Synthesis and Drug Discovery

Abstract

In the landscape of therapeutic peptide development and complex peptide synthesis, the challenge of on-resin aggregation remains a significant hurdle. This phenomenon, driven by the formation of intermolecular β-sheet structures, can lead to failed syntheses, low yields, and difficult purifications. Fmoc-Ile-Thr(ΨMe,Me-pro)-OH, a pseudoproline dipeptide, has emerged as a powerful tool to mitigate these issues, particularly in sequences containing the aggregation-prone Isoleucine-Threonine motif. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical properties, mechanism of action, and practical application of this critical reagent. We will delve into detailed experimental protocols for its use in both manual and automated solid-phase peptide synthesis (SPPS), supported by mechanistic insights and troubleshooting strategies to ensure successful implementation in your research and development endeavors.

The Challenge of Peptide Aggregation in Solid-Phase Peptide Synthesis

The stepwise nature of solid-phase peptide synthesis (SPPS), while revolutionary, is not without its challenges. As the peptide chain elongates on the solid support, its propensity to fold into secondary structures increases. In many sequences, particularly those rich in hydrophobic residues, this leads to the formation of stable intermolecular β-sheets. This aggregation phenomenon results in a cascade of synthetic problems:

-

Poor Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents (e.g., DMF, NMP), rendering the N-terminal amine inaccessible for the subsequent coupling reaction.

-

Incomplete Couplings: The steric hindrance caused by aggregation leads to incomplete acylation, resulting in the formation of deletion sequences (n-1, n-2, etc.).

-

Low Yields: The accumulation of failed sequences significantly reduces the overall yield of the desired full-length peptide.

-

Difficult Purification: The final crude product is often a complex mixture of the target peptide and closely related impurities, making purification by reverse-phase HPLC challenging and time-consuming.

Fmoc-Ile-Thr(ΨMe,Me-pro)-OH: A Solution to Peptide Aggregation

Fmoc-Ile-Thr(ΨMe,Me-pro)-OH is a specialized dipeptide derivative designed to overcome the challenges of peptide aggregation. It is a cornerstone in the synthesis of peptides containing the difficult Ile-Thr sequence, which is particularly prone to aggregation.

Core Chemical and Physical Data

A summary of the key chemical identifiers and properties for Fmoc-Ile-Thr(ΨMe,Me-pro)-OH is provided below, offering a quick reference for researchers.[1]

| Property | Value |

| CAS Number | 957780-52-8[1][2][3][4] |

| Molecular Formula | C₂₈H₃₄N₂O₆[1][2] |

| Molecular Weight | 494.58 g/mol [2][3] |

| Appearance | White to off-white powder[1][2] |

| Purity | Typically ≥97%[1] |

| Storage Conditions | 2-8°C[3] |

| Synonyms | Fmoc-Ile-Thr[Ψ(Me,Me)Pro]-OH, (4S,5R)-3-[N-(9-Fluorenylmethyloxycarbonyl)-L-isoleucinyl]-2,2,5-trimethyloxazolidine-4-carboxylic acid[1] |

Mechanism of Action: The "Structural Kink"

The efficacy of Fmoc-Ile-Thr(ΨMe,Me-pro)-OH lies in its unique structure. The threonine residue is reversibly protected as a 2,2,5-trimethyloxazolidine ring, a "pseudoproline" moiety.[5][6] This cyclic structure introduces a "kink" into the peptide backbone, analogous to that of a natural proline residue.[6][7] This conformational disruption has two major consequences:

-

Disruption of β-Sheet Formation: The kink in the peptide backbone disrupts the planarity required for the formation of stable intermolecular hydrogen bonds that are the basis of β-sheet structures.[7][8]

-

Enhanced Solvation: By preventing aggregation, the growing peptide chain remains well-solvated, ensuring the N-terminal amine is accessible for efficient coupling of the next amino acid.[7]

The oxazolidine ring is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under the acidic conditions of the final cleavage from the resin (e.g., trifluoroacetic acid), regenerating the native threonine residue in the final peptide.[2][6][7]

Caption: Mechanism of aggregation disruption by pseudoproline dipeptides.

Experimental Protocols for the Application of Fmoc-Ile-Thr(ΨMe,Me-pro)-OH

The incorporation of Fmoc-Ile-Thr(ΨMe,Me-pro)-OH into a peptide sequence is straightforward and can be accomplished using standard SPPS protocols with minor modifications.

Manual Solid-Phase Peptide Synthesis Protocol

This protocol outlines the manual incorporation of the dipeptide on a 0.1 mmol scale.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-Ile-Thr(ΨMe,Me-pro)-OH

-

Coupling reagents (e.g., HBTU, HATU, PyBOP)

-

Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Fmoc deprotection solution (20% piperidine in DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvents: DMF, DCM

-

Kaiser test kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.

-

Dipeptide Coupling:

-

In a separate vessel, dissolve Fmoc-Ile-Thr(ΨMe,Me-pro)-OH (3 equivalents, 0.3 mmol) and HBTU (2.9 equivalents, 0.29 mmol) in DMF.

-

Add DIPEA (6 equivalents, 0.6 mmol) to the solution and pre-activate for 2-5 minutes.

-

Add the activated dipeptide solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test indicates completion). If the test is positive, extend the coupling time or perform a second coupling.

-

Washing: Once the coupling is complete, wash the resin as described in step 3.

-

Chain Elongation: Continue with the synthesis of the peptide by repeating the deprotection, washing, and coupling steps for the subsequent amino acids.

-

Final Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups, including the pseudoproline ring, by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Caption: SPPS workflow for incorporating the dipeptide.

Automated Solid-Phase Peptide Synthesis

Fmoc-Ile-Thr(ΨMe,Me-pro)-OH is fully compatible with automated peptide synthesizers. The dipeptide can be treated as a standard amino acid in the synthesis protocol.

General Parameters for Automated Synthesis:

-

Dipeptide Equivalents: 3-5 equivalents relative to the resin loading.

-

Coupling Reagent: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma can be used.

-

Coupling Time: A standard coupling time of 1-2 hours is generally sufficient. For difficult couplings, this can be extended.

-

Double Coupling: For particularly challenging sequences, a double coupling protocol for the pseudoproline dipeptide can be programmed.

Applications in Drug Discovery and Development

The ability to synthesize long and complex peptides is crucial for the development of peptide-based therapeutics. The incorporation of pseudoproline dipeptides has been instrumental in the successful synthesis of several biologically active peptides that were previously inaccessible due to aggregation issues.

For instance, the synthesis of the C-terminal fragment of the human Calcitonin Gene-Related Peptide (CGRP), a known challenging sequence, showed a significant improvement in both yield and purity when pseudoproline dipeptides were incorporated. Similarly, the synthesis of the N-terminal fragment of Talpha1, another difficult peptide, resulted in a much purer crude product with the use of pseudoproline dipeptides, including Fmoc-Ile-Thr(ΨMe,Me-pro)-OH.[9] These examples underscore the critical role of this technology in advancing peptide drug discovery.[10]

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Insufficient activation time or reagents.- Steric hindrance from the growing peptide chain.- On-resin aggregation. | - Extend the coupling time to 3-4 hours.- Perform a second coupling with fresh reagents.- Increase the equivalents of the dipeptide and coupling reagents.- Consider using a more powerful coupling reagent like HATU. |

| Low Crude Peptide Purity | - Incomplete couplings leading to deletion sequences.- Side reactions during synthesis or cleavage. | - Ensure complete coupling at each step using a monitoring test.- Optimize the placement of the pseudoproline dipeptide (ideally every 6-8 residues in aggregation-prone regions).- Use appropriate scavengers in the cleavage cocktail to minimize side reactions. |

| Side Reactions (e.g., Dehydration of Threonine) | - Incomplete protection of the threonine side chain.- Harsh coupling conditions. | - The use of Fmoc-Ile-Thr(ΨMe,Me-pro)-OH inherently protects the threonine hydroxyl group, minimizing this risk.[9]- Avoid excessively long pre-activation times. |

Conclusion

Fmoc-Ile-Thr(ΨMe,Me-pro)-OH is an indispensable tool for the modern peptide chemist. Its ability to effectively disrupt peptide aggregation by introducing a temporary "structural kink" translates to higher yields, improved purity, and the successful synthesis of previously intractable peptide sequences. For researchers and drug development professionals, the strategic incorporation of this and other pseudoproline dipeptides opens the door to the exploration and production of novel and complex peptide-based therapeutics. By understanding the underlying mechanism and adhering to optimized protocols, scientists can harness the full potential of this enabling technology to advance their research and development goals.

References

-

Pseudoproline Dipeptides. Aapptec Peptides. [Link]

-

Cysteine Pseudoprolines for Thiol Protection and Peptide Macrocyclization Enhancement in Fmoc-Based Solid-Phase Peptide Synthesis. Organic Letters. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]

-

Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Automated Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Acadechem. [Link]

-

Automated Solid-Phase Peptide Synthesis Technology. CD Formulation. [Link]

-

How Is Solid-Phase Peptide Synthesis Automated?. YouTube. [Link]

-

Fmoc-Ile-Thr(ψ Me,Me pro)-OH [957780-52-8]. Aapptec Peptides. [Link]

-

Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. MDPI. [Link]

-

Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

Sources

- 1. Automated Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fmoc-Ile-Thr(psiMe,Mepro)-OH Novabiochem 957780-52-8 [sigmaaldrich.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. chempep.com [chempep.com]

- 8. bachem.com [bachem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

A-Scientist's Guide to Pseudoproline Dipeptides: Engineering the Peptide Kink

Introduction

In the intricate world of peptide science and drug development, controlling the three-dimensional structure of a peptide is paramount. The ability to dictate conformation directly impacts a molecule's biological activity, stability, and pharmacokinetic properties. Among the most powerful tools for this purpose are pseudoproline (ΨPro) dipeptides . These specialized building blocks, first introduced by Wöhr and Mutter, are synthetic dipeptides derived from serine (Ser), threonine (Thr), or cysteine (Cys).[1] They are engineered to introduce a temporary and reversible "kink" in the peptide backbone, mimicking the structural influence of a natural proline residue.[1][2]

This guide provides an in-depth exploration of the core mechanism by which pseudoproline dipeptides induce this conformational change. We will delve into the structural biology, the practical applications in peptide synthesis, and the analytical methods used to verify the resulting architecture. This document is intended for researchers and drug development professionals seeking to leverage this technology to overcome synthetic challenges and design more potent therapeutic peptides.

PART 1: The Core Mechanism of Kink Induction

The defining feature of a pseudoproline dipeptide is the presence of a five-membered oxazolidine (from Ser/Thr) or thiazolidine (from Cys) ring.[1][2][3] This ring is formed by the condensation of the amino acid's side-chain hydroxyl or thiol group with an aldehyde or ketone, such as formaldehyde or acetone.[1] This cyclic structure is the key to inducing a kink in the peptide backbone.

Forcing the Amide Bond: The Cis Conformation

In a typical peptide chain, the amide bond between two amino acids predominantly adopts a trans conformation due to lower steric hindrance. Proline is a notable exception, as the constraints of its pyrrolidine ring allow for a significant population of the cis amide bond conformation. Pseudoproline dipeptides amplify this effect.

The five-membered oxazolidine or thiazolidine ring imposes severe steric constraints that make the trans conformation of the preceding amide bond (the bond between the Xaa residue and the pseudoproline) energetically unfavorable. Consequently, this bond is forced to adopt a cis conformation.[1][2] It is this enforced cis-amide bond that is the primary origin of the sharp turn, or "kink," in the peptide backbone.[2][4]

Ring Pucker and Dihedral Angle Constraint

Like proline, the pseudoproline ring is not planar and exists in distinct "puckered" conformations.[5][6][7] The specific pucker of the oxazolidine or thiazolidine ring further restricts the allowable values for the backbone dihedral angles, particularly the phi (φ) and psi (ψ) angles of the preceding amino acid (Xaa).[8][9][10]

-

Phi (φ) Angle: Rotation around the N-Cα bond.

-

Psi (ψ) Angle: Rotation around the Cα-C bond.

The combination of the enforced cis-amide bond (ω ≈ 0°) and the restricted φ/ψ angles of the preceding residue pre-organizes the peptide backbone into a well-defined β-turn structure. This disruption of the linear, extended chain conformation prevents the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation.[1][2][4][11]

Figure 1: A simplified 2D representation comparing a linear peptide backbone with a kink induced by a pseudoproline residue, highlighting the difference in amide bond conformation.

PART 2: Practical Applications & Methodologies

The primary utility of pseudoproline dipeptides lies in their ability to solve one of the most persistent problems in solid-phase peptide synthesis (SPPS): aggregation.[2][3] By disrupting secondary structure formation, they keep the growing peptide chain solvated and accessible for subsequent coupling reactions.[1][6]

Overcoming Difficult Sequences in SPPS

During SPPS, as the peptide chain elongates on the solid support, it can fold into β-sheet structures that aggregate. This leads to poor solvation, incomplete deprotection and coupling steps, and ultimately, low yields and purity.

The Pseudoproline Solution: By strategically inserting a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ΨMe,MePro)-OH) every 5-6 residues, one can effectively break up these aggregating sequences.[12] The induced kink prevents the inter-chain hydrogen bonding necessary for β-sheet formation.[1][11][13] This results in:

-

Increased Yields: Dramatic improvements in the yield of the desired peptide have been reported, in some cases by as much as 10-fold.[1][12]

-

Higher Purity: Preventing failed sequences from incomplete reactions leads to a much cleaner crude product, simplifying purification.[12]

-

Enhanced Solubility: The resulting kinked peptides often exhibit better solubility in common solvents.[1][11][13]

Experimental Protocol: Incorporation into SPPS

Pseudoproline dipeptides are used as pre-formed dipeptide units because coupling an amino acid onto a pseudoproline N-terminus is inefficient due to steric hindrance.[1][2][13] They are incorporated using standard Fmoc-SPPS coupling protocols.

Step-by-Step Workflow:

-

Sequence Analysis: Identify potential aggregation-prone regions in the target peptide sequence. Look for stretches of hydrophobic residues. Select a Ser, Thr, or Cys residue within or near this region to be replaced.

-

Dipeptide Selection: Choose the appropriate Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(ΨMe,MePro)-OH) to substitute for the corresponding dipeptide segment (Fmoc-Ala-Ser-OH) in your sequence.

-

Standard Coupling: Dissolve the pseudoproline dipeptide and a coupling agent (e.g., HBTU/HOBt or HATU) in a suitable solvent like DMF.

-

Activation: Add an amine base (e.g., DIPEA or NMM) to the solution to activate the carboxyl group.

-

Coupling to Resin: Add the activated dipeptide solution to the deprotected N-terminal amine of the peptide-resin and allow the reaction to proceed for the standard coupling time (typically 1-2 hours).

-

Wash and Continue: Wash the resin thoroughly to remove excess reagents and byproducts. Proceed with the Fmoc deprotection of the pseudoproline dipeptide and the coupling of the next amino acid in the sequence.

-

Final Cleavage: The pseudoproline's oxazolidine or thiazolidine ring is stable to the piperidine used for Fmoc deprotection but is readily cleaved by the strong acid cocktail (e.g., Trifluoroacetic acid - TFA) used in the final cleavage and deprotection step, regenerating the native Ser, Thr, or Cys residue.[1][11][13]

Figure 2: A high-level workflow for incorporating a pseudoproline dipeptide during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Characterization of the Kink

Verifying the conformational impact of a pseudoproline requires biophysical techniques.

| Technique | Information Gained | Key Observables |

| NMR Spectroscopy | Provides definitive, atom-level structural information in solution. | NOE (Nuclear Overhauser Effect): Observation of through-space correlations between protons on adjacent residues that are brought into close proximity by the β-turn. Chemical Shifts: The chemical shifts of Cα and Cβ atoms are sensitive to the local secondary structure. |

| Circular Dichroism (CD) | Gives information about the overall secondary structure content of the peptide in solution. | A characteristic CD spectrum with a minimum around 205 nm and a weak positive band around 220-230 nm can be indicative of β-turn structures. |

| X-ray Crystallography | Provides a high-resolution, static picture of the peptide's conformation in the solid state. | Allows for direct measurement of the ω, φ, and ψ dihedral angles, confirming the cis-amide bond and the precise geometry of the induced turn.[14] |

PART 3: Advanced Applications and Considerations